4-Chloro-2-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline
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Overview
Description
4-Chloro-2-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline is a heterocyclic compound that contains a thiadiazole ring. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of the thiadiazole ring imparts unique chemical and biological properties to the compound, making it a valuable subject of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline typically involves the reaction of 4-chloro-2-methylaniline with a thiadiazole derivative. One common method involves the use of hydrazonoyl halides and thiocyanates. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like ethanol . The reaction conditions usually require refluxing the mixture for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency in the final product. The scalability of the synthetic route is crucial for industrial applications, and optimization of the process parameters is often required to achieve this.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
4-Chloro-2-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential antimicrobial, antifungal, and anticancer properties. It can act as a lead compound for the development of new therapeutic agents.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-Chloro-2-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline involves its interaction with specific molecular targets in biological systems. The thiadiazole ring can interact with enzymes and proteins, leading to inhibition of their activity. This interaction is often mediated through hydrogen bonding and hydrophobic interactions. The compound can also interfere with cellular pathways, leading to cell death or inhibition of cell growth .
Comparison with Similar Compounds
4-Chloro-2-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline can be compared with other thiadiazole derivatives such as:
2-Methyl-1,3,4-thiadiazole: Similar in structure but lacks the chloro and aniline groups, leading to different biological activity.
4-Chloro-1,2,3-thiadiazole: Lacks the methyl and aniline groups, resulting in different chemical reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H10ClN3S |
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Molecular Weight |
239.73 g/mol |
IUPAC Name |
4-chloro-2-methyl-N-(thiadiazol-4-ylmethyl)aniline |
InChI |
InChI=1S/C10H10ClN3S/c1-7-4-8(11)2-3-10(7)12-5-9-6-15-14-13-9/h2-4,6,12H,5H2,1H3 |
InChI Key |
GOQNBIMJHBTPEF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NCC2=CSN=N2 |
Origin of Product |
United States |
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